Diethyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate
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Overview
Description
Diethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique furobenzofuran core structure, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furobenzofuran core, followed by the introduction of the fluorophenyl group and the diethylamino groups. Common reagents used in these reactions include fluorobenzylamine, diethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Diethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-diamino-4-(4-ethylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate
- Naphtho[1,2-b]benzofuran derivatives
Uniqueness
Diethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19FN2O6 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
diethyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C22H19FN2O6/c1-3-28-21(26)15-12-9-13-16(17(20(25)30-13)22(27)29-4-2)14(18(12)31-19(15)24)10-5-7-11(23)8-6-10/h5-9H,3-4,24-25H2,1-2H3 |
InChI Key |
CLPHSOPBEOLHDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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